Plasma kallikrein-IN-1 is a potent inhibitor of plasma kallikrein, an enzyme involved in the kallikrein-kinin system, which plays a critical role in various physiological processes including blood coagulation, inflammation, and pain response. Plasma kallikrein is synthesized in the liver and circulates as its inactive precursor, prekallikrein. Upon activation by factor XII, plasma kallikrein catalyzes the cleavage of high molecular weight kininogen to produce bradykinin, a peptide that mediates vasodilation and increases vascular permeability.
Plasma kallikrein is classified as a serine protease and is part of the broader kallikrein family, which includes multiple tissue kallikreins. The enzyme is identified by the Enzyme Commission number 3.4.21.34 and has been implicated in various pathological conditions, including hereditary angioedema and cardiovascular diseases. Its activity is tightly regulated by inhibitors such as C1-esterase inhibitor and specific small-molecule inhibitors like Plasma kallikrein-IN-1 .
The synthesis of Plasma kallikrein-IN-1 involves several key steps that can be executed on a process scale. The synthesis typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that yield the final compound.
The molecular structure of Plasma kallikrein-IN-1 features a complex arrangement typical of small-molecule inhibitors targeting serine proteases. Key structural components include:
Plasma kallikrein-IN-1 functions primarily through competitive inhibition of plasma kallikrein. The following outlines its interaction with the enzyme:
The mechanism by which Plasma kallikrein-IN-1 exerts its inhibitory effects involves several steps:
Plasma kallikrein-IN-1 exhibits distinct physical and chemical properties:
Plasma kallikrein-IN-1 has several significant applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8